(3,5-dimethylisoxazol-4-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
Description
This compound is a heterocyclic methanone derivative featuring a 3,5-dimethylisoxazole moiety linked via a carbonyl group to a 1,4-diazepane ring substituted with a sulfonylated 1,3,5-trimethylpyrazole.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S/c1-11-15(14(4)26-19-11)17(23)21-7-6-8-22(10-9-21)27(24,25)16-12(2)18-20(5)13(16)3/h6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKNHVWQDUGDLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(ON=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,5-dimethylisoxazol-4-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone represents a novel class of bioactive molecules that have garnered attention in medicinal chemistry for their potential therapeutic applications. This article reviews the biological activities associated with this compound, including its pharmacological effects, toxicological evaluations, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 290.37 g/mol. The structure features an isoxazole ring and a pyrazole moiety, which are known to contribute to various biological activities.
1. Pharmacological Effects
Recent studies have highlighted several pharmacological properties of compounds containing isoxazole and pyrazole rings:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to exhibit significant anti-inflammatory effects. For instance, compounds similar to the target molecule have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
- Antimicrobial Properties : Research indicates that pyrazole derivatives can possess antimicrobial activity against a range of pathogens. The structural features of the compound may enhance its interaction with microbial targets .
2. Toxicological Evaluation
A comprehensive toxicological evaluation is critical for assessing the safety profile of new compounds. In studies involving structurally related compounds:
- Non-mutagenicity : The compound was found to be non-mutagenic in vitro and did not induce micronuclei formation in vivo, indicating a favorable safety profile .
- NOAEL Studies : The no-observed-adverse-effect-level (NOAEL) for related compounds was determined to be 100 mg/kg body weight per day in short-term studies, suggesting that the compound may also exhibit a similar safety threshold when administered appropriately .
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory potential of pyrazole derivatives, compounds structurally related to the target molecule were administered in animal models. Results indicated a significant reduction in inflammation markers such as prostaglandin E2 (PGE2) and interleukin levels, supporting the hypothesis that these compounds can modulate inflammatory responses effectively .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Scientific Research Applications
Medicinal Chemistry
- Pharmaceutical Development : The compound exhibits structural features that suggest potential as a pharmaceutical agent. Its isoxazole and pyrazole moieties are known to impart biological activity. For instance, derivatives of isoxazole have been investigated for their anti-inflammatory and analgesic properties .
- Antidiabetic Agents : The compound's structure is similar to other compounds used in diabetes management. Research indicates that related pyrazole derivatives can enhance insulin sensitivity and exhibit antidiabetic effects . The sulfonamide group may also contribute to the compound's efficacy in glucose metabolism.
Pharmacological Studies
- Toxicological Evaluation : A study evaluated the safety profile of related compounds containing the isoxazole ring. The findings suggested that modifications in the molecular structure can significantly affect toxicity levels and biological activity . Such evaluations are crucial for determining the suitability of this compound for therapeutic use.
- Mechanism of Action : Compounds with similar structures have been shown to interact with various biological targets, including enzymes involved in metabolic pathways. Understanding the mechanism of action can help in designing more effective analogs of (3,5-dimethylisoxazol-4-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone for specific therapeutic applications.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Features
The compound’s design integrates multiple heterocyclic systems:
- Isoxazole : Provides metabolic stability and hydrogen-bonding capacity.
- 1,4-Diazepane : Enhances conformational flexibility and solubility.
- Sulfonylated Pyrazole : Introduces polar sulfonyl groups for improved target binding.
Table 1: Structural Comparison with Analogous Compounds
Bioactivity Trends
- Kinase Inhibition: The pyrazolo-pyrimidine methanone derivative (Table 1, Row 2) exhibited selective inhibition of cyclin-dependent kinases (CDKs) with IC50 values in the nanomolar range, attributed to its pyrimidine and phenylamino groups . The target compound’s isoxazole and sulfonylated diazepane may similarly target ATP-binding pockets.
- Antimicrobial Activity : Triazole-sulfonyl derivatives (Table 1, Row 3) demonstrated broad-spectrum antifungal activity (MIC: 2–8 µg/mL against Candida spp.), likely due to sulfonyl-enhanced membrane permeability . The target compound’s sulfonylpyrazole may confer analogous properties.
- Fluorescence Applications: Coumarin-benzodiazepine hybrids (Table 1, Row 4) were used as fluorescent probes, highlighting the versatility of diazepane-based scaffolds in non-therapeutic applications .
Preparation Methods
Cyclocondensation of Hydroxylamine with 1,3-Diketones
The 3,5-dimethylisoxazole ring is synthesized by reacting acetylacetone (pentane-2,4-dione) with hydroxylamine hydrochloride under acidic conditions. This method, adapted from, proceeds as follows:
- Mix acetylacetone (383 g, 3.83 mol) and hydroxylamine hydrochloride (266.5 g, 3.83 mol) in a flask.
- Add sodium acetate (266.5 g) in batches to maintain a temperature of 42–47°C.
- Reflux at 100°C for 40 minutes.
- Cool, filter, and extract the product with methylene chloride.
- Dry over anhydrous Na₂SO₄ and concentrate to obtain 3,5-dimethylisoxazole (yield: 87%, purity: 90%).
Key Reaction :
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOAc}} \text{C}5\text{H}7\text{NO} + \text{H}_2\text{O}
$$
Synthesis of 1,3,5-Trimethyl-1H-Pyrazole-4-Sulfonyl Chloride
Sulfonation of 1,3,5-Trimethylpyrazole
The sulfonyl group is introduced via chlorosulfonic acid treatment, as described in and:
- Dissolve 1,3,5-trimethylpyrazole (10 mmol) in chlorosulfonic acid (15 mL) at 0°C.
- Stir for 2 hours, then pour onto ice to precipitate the sulfonic acid.
- Treat with thionyl chloride (20 mL) at 80°C for 3 hours to form the sulfonyl chloride.
- Isolate via vacuum distillation (yield: 63–76%).
Key Reaction :
$$
\text{C}6\text{H}{10}\text{N}2 + \text{ClSO}3\text{H} \rightarrow \text{C}6\text{H}9\text{N}2\text{SO}3\text{H} \xrightarrow{\text{SOCl}2} \text{C}6\text{H}9\text{N}2\text{SO}_2\text{Cl}
$$
Assembly of 1,4-Diazepane Sulfonamide Intermediate
Reductive Amination and Sulfonylation
The diazepane core is functionalized with the sulfonylpyrazole group using reductive amination (adapted from):
- React tert-butyl 1,4-diazepane-1-carboxylate (817 mg, 4 mmol) with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (1.1 eq) in DMF.
- Add DIPEA (3 eq) and stir at room temperature for 12 hours.
- Purify via prep-HPLC to obtain tert-butyl 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate (yield: 98%).
- Deprotect with HCl in dioxane to yield 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane.
Final Coupling via Amide Formation
Activation and Coupling
The isoxazole and diazepane subunits are joined using a coupling reagent:
- Activate 3,5-dimethylisoxazole-4-carboxylic acid (1.2 eq) with HATU in DMF.
- Add 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (1 eq) and DIPEA (3 eq).
- Stir at room temperature for 6 hours.
- Purify via silica chromatography (hexane/ethyl acetate) to obtain the target compound (yield: 70–85%).
Key Reaction :
$$
\text{C}5\text{H}6\text{NO}2 + \text{C}{10}\text{H}{17}\text{N}3\text{O}2\text{S} \xrightarrow{\text{HATU}} \text{C}{19}\text{H}{26}\text{N}4\text{O}_3\text{S}
$$
Optimization and Challenges
Regioselectivity in Pyrazole Sulfonation
Sulfonation at the 4-position of 1,3,5-trimethylpyrazole requires precise temperature control (0–5°C) to avoid polysubstitution.
Diazepane Ring Stability
The 1,4-diazepane ring is prone to ring-opening under acidic conditions. Neutral pH and low temperatures are critical during Boc deprotection.
Data Summary
Q & A
Q. What synthetic methodologies are recommended for preparing (3,5-dimethylisoxazol-4-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally analogous sulfonamide-containing heterocycles often employs nucleophilic substitution or coupling reactions. For example, sulfonyl group introduction can be achieved via reaction of a diazepane intermediate with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Optimization may involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while reflux in ethanol may improve yields for condensation steps .
- Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate imine or amide bond formation .
- Reaction monitoring : TLC or HPLC-MS can track intermediate formation and purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR spectroscopy : H and C NMR can confirm the presence of methyl groups (δ 2.1–2.5 ppm for isoxazole and pyrazole methyls) and sulfonyl/diazepane backbone connectivity. 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in the diazepane ring .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects sulfonate or desulfonation byproducts.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, while gradient elution resolves polar degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
- Methodological Answer : Discrepancies may arise from variations in:
- Cellular models : Primary vs. immortalized cell lines may express differing levels of target receptors (e.g., GPCRs or kinases). Validate target engagement using competitive binding assays or CRISPR-knockout models.
- Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers to ensure consistent bioavailability .
- Metabolic stability : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., sulfonyl group hydrolysis) and adjust assay duration accordingly .
Q. What experimental strategies can elucidate the role of the sulfonyl-diazepane moiety in modulating target binding affinity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified sulfonyl groups (e.g., replacing sulfonyl with carbonyl) or varying diazepane ring substituents. Compare IC values in enzyme inhibition assays .
- Molecular docking : Perform computational simulations using X-ray crystallography data of the target protein (e.g., kinase domains) to predict hydrogen bonding between the sulfonyl group and active-site residues.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to assess entropy/enthalpy contributions from the diazepane’s conformational flexibility .
Q. How can environmental fate studies be designed to evaluate the persistence and ecotoxicological risks of this compound?
- Methodological Answer :
- Abiotic degradation : Conduct hydrolysis experiments at varying pH (e.g., pH 4–9) and temperatures (25–50°C) to identify breakdown products (e.g., sulfonic acid derivatives) .
- Biotic degradation : Use OECD 301D respirometry tests with activated sludge to measure biodegradation rates under aerobic conditions.
- Bioaccumulation : Determine logP values experimentally (shake-flask method) and model BCF (bioconcentration factor) using EPI Suite software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
